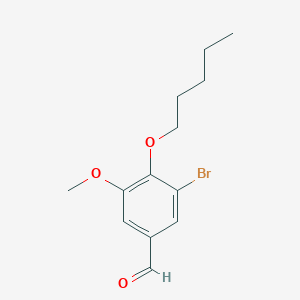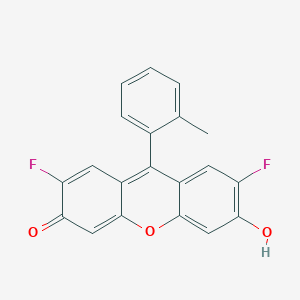
Pennsylvania Green
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pennsylvania Green is a versatile fluorophore, known for its bright fluorescence and stability. It is a hybrid of Oregon Green and Tokyo Green, designed to be more hydrophobic and less pH-sensitive than fluorescein . This compound is widely used in biological experiments for observing and analyzing cell structures, tracking biomolecules, and evaluating cell functions .
科学的研究の応用
Pennsylvania Green has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe in various chemical reactions to monitor reaction progress and detect specific molecules.
Biology: Employed in cell imaging to observe cell structures, track biomolecules, and evaluate cell functions.
Medicine: Utilized in clinical diagnostics to detect biomolecules and study tissue pathology.
作用機序
Target of Action
Pennsylvania Green is a multifunctional dye . It is primarily used in biological experiments as a tool to help researchers observe and analyze cell structures, track biomolecules, evaluate cell functions, distinguish cell types, detect biomolecules, study tissue pathology, and monitor microorganisms .
Result of Action
The result of this compound’s action is the generation of fluorescence that allows researchers to visualize various cellular structures and processes . This can lead to a better understanding of these structures and processes, which can in turn contribute to advancements in fields such as cell biology, biochemistry, and medicine.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH of the environment, the presence of other chemicals, and the specific conditions of the biological experiment being conducted. This compound is described as being more hydrophobic, photostable, and less ph-sensitive compared to other dyes, suggesting that it may be relatively resilient to changes in its environment .
準備方法
The synthesis of Pennsylvania Green involves several steps. One efficient method starts with bis-(2,4,5-trifluorophenyl)methanone, which undergoes iterative nucleophilic aromatic substitution by hydroxide . This process yields the key intermediate, 2,7-difluoro-3,6-dihydroxyxanthen-9-one. This intermediate is then used to prepare 4-carboxy-Pennsylvania Green methyl ester in a 28% overall yield without requiring chromatography . Industrial production methods focus on scalability and cost-effectiveness, ensuring the compound is available for various applications.
化学反応の分析
Pennsylvania Green undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, altering its fluorescence properties.
Reduction: Reduction reactions can modify the functional groups attached to the fluorophore, impacting its solubility and cell permeability.
Common reagents used in these reactions include hydroxide for nucleophilic substitution and various oxidizing or reducing agents depending on the desired modification. The major products formed from these reactions are typically derivatives of this compound with altered fluorescence or solubility properties.
類似化合物との比較
Pennsylvania Green is unique due to its hydrophobic nature and stability across a range of pH levels. Similar compounds include:
Oregon Green: Known for its bright fluorescence but less hydrophobic than this compound.
Tokyo Green: Another bright fluorophore but more pH-sensitive compared to this compound.
This compound’s unique properties make it a valuable tool in applications where stability and hydrophobicity are crucial.
特性
IUPAC Name |
2,7-difluoro-6-hydroxy-9-(2-methylphenyl)xanthen-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12F2O3/c1-10-4-2-3-5-11(10)20-12-6-14(21)16(23)8-18(12)25-19-9-17(24)15(22)7-13(19)20/h2-9,23H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLGHTNOAGHLUQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=C3C=C(C(=O)C=C3OC4=CC(=C(C=C42)F)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12F2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
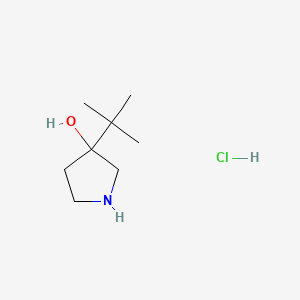
![3-(4-Tert-butylphenyl)-8-(thiophene-2-sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-EN-2-one](/img/structure/B2929071.png)
![[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid](/img/structure/B2929072.png)
![N-{4-[1-butanoyl-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2929073.png)
![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N-methyl-N-phenylsulfamoyl)benzamide](/img/structure/B2929075.png)
![6-Methyl-3-(2-oxo-2-{3-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}ethyl)-3,4-dihydropyrimidin-4-one](/img/structure/B2929077.png)
![1-(4-Benzylpiperidin-1-yl)-3-[11-(4-fluorophenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]propan-1-one](/img/structure/B2929079.png)
![6-fluoro-N-(4-fluorobenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine](/img/structure/B2929083.png)
![(2E)-1-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-6-yl}-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B2929084.png)
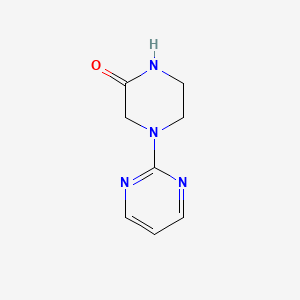
![methyl 3-({[3-(furan-2-yl)pyrazin-2-yl]methyl}sulfamoyl)thiophene-2-carboxylate](/img/structure/B2929089.png)
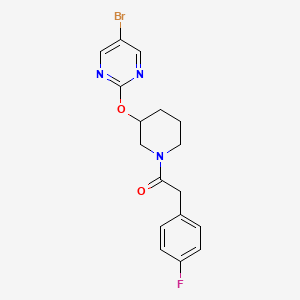
![N-(cyanomethyl)-3-{5,6-dimethyl-4-oxo-1H,4H-thieno[2,3-d]pyrimidin-2-yl}-N-propylpropanamide](/img/structure/B2929091.png)
